molecular formula C15H21BrN2O3 B1390363 Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1171917-91-1

Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B1390363
CAS No.: 1171917-91-1
M. Wt: 357.24 g/mol
InChI Key: YCXVYTRXJMOBMB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a 5-bromo-2-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with piperazine, followed by protection of the piperazine nitrogen with a tert-butyl group. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate.

    Substitution: Formation of tert-butyl 4-(5-azido-2-hydroxyphenyl)piperazine-1-carboxylate or tert-butyl 4-(5-thio-2-hydroxyphenyl)piperazine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This combination of functional groups is less common in similar compounds, making it a valuable molecule for specific research applications .

Properties

IUPAC Name

tert-butyl 4-(5-bromo-2-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)12-10-11(16)4-5-13(12)19/h4-5,10,19H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXVYTRXJMOBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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